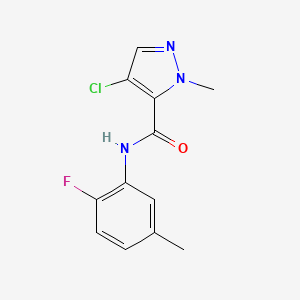

4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

描述

4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CFMP, is a chemical compound that has been widely studied for its potential applications in scientific research. CFMP is a pyrazole-based compound that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

作用机制

The mechanism of action of 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of JAK1, JAK2, and JAK3. These enzymes are responsible for phosphorylating and activating STAT proteins, which then translocate to the nucleus and regulate gene expression. By inhibiting the activity of JAKs, 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can reduce the activation of STAT proteins, leading to a decrease in the expression of various cytokines and growth factors.

Biochemical and Physiological Effects

4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibition of the JAK/STAT pathway, 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

实验室实验的优点和局限性

4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of JAK1, JAK2, and JAK3, making it a valuable tool for investigating the role of the JAK/STAT pathway in various biological processes. 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is also relatively easy to synthesize and purify, with a yield of around 70-80%. However, 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide also has some limitations. It has a relatively short half-life, which can make it difficult to maintain its inhibitory effects over extended periods of time. Additionally, 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.

未来方向

There are several future directions for research on 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is in the development of more potent and selective JAK inhibitors. 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has shown promising results as a JAK inhibitor, but there is still room for improvement in terms of its potency and selectivity. Another area of interest is in the investigation of the downstream effects of JAK/STAT pathway inhibition by 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. By understanding the downstream effects of JAK inhibition, researchers may be able to identify new targets for therapeutic intervention in various diseases. Finally, there is also interest in exploring the potential applications of 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in the treatment of various diseases, including cancer and inflammatory disorders.

合成方法

The synthesis of 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2-fluoro-5-methylphenylhydrazine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. The yield of 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide synthesis is typically around 70-80%.

科学研究应用

4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been widely studied for its potential applications in scientific research. One of the most significant applications of 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is in the study of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of JAK1, JAK2, and JAK3, which are key components of the JAK/STAT pathway. This inhibition can lead to a reduction in the expression of various cytokines and growth factors, making 4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide a valuable tool for investigating the role of the JAK/STAT pathway in various biological processes.

属性

IUPAC Name |

4-chloro-N-(2-fluoro-5-methylphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3O/c1-7-3-4-9(14)10(5-7)16-12(18)11-8(13)6-15-17(11)2/h3-6H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKIUYULDZLSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C2=C(C=NN2C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151688 | |

| Record name | 4-Chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

CAS RN |

957480-07-8 | |

| Record name | 4-Chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957480-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298245.png)

![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)

![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B5298260.png)

![4-[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5298263.png)

![2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B5298268.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5298274.png)

![5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5298275.png)

![N-[3-(3,9-diazaspiro[5.5]undec-3-yl)-3-oxopropyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B5298278.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(5-methylpyrazin-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5298287.png)

![(3aR*,7aS*)-5-methyl-2-[3-(phenylsulfonyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5298315.png)

![N~1~,N~1~-dimethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5298335.png)

![(3aR*,5S*,6S*,7aS*)-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5298342.png)